(1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperidin-4-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
[1-(6-imidazol-1-ylpyrimidin-4-yl)piperidin-4-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N7O2/c1-33-21-5-3-2-4-20(21)28-12-14-30(15-13-28)24(32)19-6-9-29(10-7-19)22-16-23(27-17-26-22)31-11-8-25-18-31/h2-5,8,11,16-19H,6-7,9-10,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWWAPEBCCMFCOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3CCN(CC3)C4=NC=NC(=C4)N5C=CN=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperidin-4-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of neuroprotection and oncology. Its unique structural features, including a piperidine ring, pyrimidine moiety, and imidazole group, suggest a diverse range of interactions with biological targets.
Structural Overview
The molecular formula of this compound is with a molecular weight of approximately 388.5 g/mol. The presence of multiple nitrogen atoms in its structure enhances its ability to interact with various biological molecules, contributing to its pharmacological properties.
1. JNK3 Inhibition
Research indicates that this compound acts as a selective inhibitor of c-Jun N-terminal kinase 3 (JNK3) , which plays a significant role in neurodegenerative diseases, including Alzheimer's disease. The inhibition of JNK3 has been linked to neuroprotection against amyloid beta-induced neurotoxicity, making this compound a promising candidate for therapeutic applications in neurodegeneration .
2. Anticancer Properties
The compound has also shown potential anticancer activity. Studies involving imidazole derivatives have reported significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this one exhibited IC50 values ranging from 80 to 1000 nM against colorectal (HCT-15), breast (MDA-MB-468), and cervical (HeLa) cancer cells . The mechanism of action appears to involve the inhibition of tubulin polymerization, which is crucial for cancer cell division.
Comparative Analysis with Similar Compounds
A comparative analysis reveals that structural variations among compounds can lead to distinct biological activities. The following table summarizes the biological activities of several related compounds:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 6-[4-(1H-Imidazol-2-YL)piperidin-1-YL]pyrimidin-4-amines | Imidazole and piperidine rings | Potential kinase inhibitors | Variations in substituents affect selectivity |
| 2-Amino-pyrimidines | Pyrimidine core with amino substituents | Antimicrobial properties | Simpler structure; less diverse activity |
| Benzimidazole derivatives | Contains benzimidazole instead of imidazole | Anticancer activity | Different ring system alters interaction profiles |
This comparison highlights how modifications in molecular structure can influence the pharmacological profile and therapeutic potential of these compounds.
The biological activity of the compound is primarily attributed to its ability to form hydrogen bonds and engage in π-stacking interactions due to its heterocyclic nature. Binding studies have indicated that the compound's affinity for JNK3 is significant, providing insights into its mechanism of action and therapeutic efficacy .
Case Studies
Several case studies have explored the efficacy of similar compounds in clinical settings:
- Neuroprotective Effects : A study demonstrated that JNK inhibitors could mitigate neuronal death in models of Alzheimer's disease, suggesting that compounds like this one could be beneficial in clinical applications targeting neurodegeneration .
- Anticancer Efficacy : In vitro assays showed that related imidazole derivatives significantly inhibited cancer cell proliferation and induced apoptosis in HeLa cells at concentrations as low as 2 µM .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperidin-4-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone, and how can reaction conditions be optimized?
- Methodology :
- Multi-step synthesis : Begin with nucleophilic substitution to attach imidazole to pyrimidine (e.g., using Pd-catalyzed cross-coupling for regioselectivity). Subsequent steps involve coupling the pyrimidine-imidazole intermediate with piperidin-4-yl and 2-methoxyphenyl-piperazine moieties via amidation or alkylation.
- Optimization : Use TLC and HPLC to monitor intermediates. Adjust solvents (e.g., DMF for polar intermediates) and temperatures (e.g., reflux at 80–100°C for imidazole-pyrimidine coupling). Yield improvements (30–50% typical) require inert atmospheres and catalytic bases like KCO .
- Key Challenges : Steric hindrance from the piperazine and imidazole groups may reduce coupling efficiency.
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodology :
- NMR : H and C NMR confirm connectivity (e.g., piperazine N–CH signals at δ 2.5–3.5 ppm; imidazole protons at δ 7.5–8.5 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (calculated: ~481.6 g/mol).
- X-ray Crystallography : Resolves stereochemistry of the piperidine and piperazine rings .
Q. What preliminary biological assays are recommended to assess its pharmacological potential?
- Methodology :
- Receptor Binding Assays : Screen against serotonin (5-HT) or histamine receptors (H/H) due to structural analogs showing affinity .
- Enzyme Inhibition : Test for kinase or phosphodiesterase inhibition using fluorescence polarization.
- Cellular Toxicity : MTT assays in HEK-293 or HepG2 cells (IC > 10 µM suggests low toxicity) .
Advanced Research Questions
Q. How can synthetic yield and purity be improved for gram-scale production?
- Methodology :
- Flow Chemistry : Continuous-flow systems reduce side reactions during imidazole-pyrimidine coupling.
- Purification : Use preparative HPLC with C18 columns (ACN/water gradient) for >98% purity.
- Byproduct Analysis : LC-MS identifies degradation products (e.g., hydrolyzed carbonyl groups under acidic conditions) .
Q. How to resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
- Methodology :
- Variable Temperature (VT) NMR : Determine if splitting arises from conformational dynamics (e.g., piperazine ring flipping).
- COSY and NOESY : Identify through-space couplings between imidazole and methoxyphenyl groups.
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict chemical shifts and validate assignments .
Q. What strategies guide structure-activity relationship (SAR) studies for this compound?
- Methodology :
- Analog Synthesis : Modify the 2-methoxyphenyl group (e.g., replace with 4-fluorophenyl) or substitute piperidine with azetidine.
- Pharmacophore Mapping : Overlay with known 5-HT antagonists to identify critical H-bond acceptors (e.g., pyrimidine N) .
- Biological Data Comparison :
| Modification | Bioactivity (IC, nM) | Reference |
|---|---|---|
| Parent compound | 5-HT: 120 ± 15 | |
| 4-Fluorophenyl analog | 5-HT: 85 ± 10 | |
| Azetidine analog | 5-HT: >1000 |
Q. How can computational modeling predict target interactions?
- Methodology :
- Molecular Docking (AutoDock Vina) : Dock into 5-HT receptor (PDB: 7F6L). Key interactions:
- Imidazole N–H with Asp106.
- Methoxyphenyl O–CH with hydrophobic pocket.
- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns .
Q. What are the compound’s stability profiles under physiological conditions?
- Methodology :
- pH Stability : Incubate in buffers (pH 2–9) for 24h; quantify degradation via LC-MS.
- Plasma Stability : Incubate in human plasma (37°C, 1h); >80% remaining indicates metabolic resistance.
- Light Sensitivity : Store in amber vials; UV-Vis monitors photodegradation .
Contradictions and Mitigation
- Synthetic Yield Discrepancies : reports 40–50% yields for imidazole coupling, while notes 25–30% under similar conditions. Mitigation: Optimize catalyst loading (e.g., 5 mol% Pd(PPh) vs. 10 mol%) .
- Biological Activity Variance : Analogous compounds in (5-HT IC = 120 nM) vs. (H IC = 450 nM) suggest target promiscuity. Validate via counter-screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
